N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide
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Overview
Description
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazinylmethylidene group attached to a butyl chain, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide typically involves the condensation of a hydrazine derivative with an aldehyde or ketone, followed by the addition of a butyl chain and a prop-2-enamide group. The reaction conditions often require an acid catalyst to facilitate the condensation reaction and the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
p-Coumaroylagmatine: Similar in structure but contains a hydroxyphenyl group.
Dicaffeoylputrescine: Contains a dihydroxyphenyl group and is used in biological studies.
N-[(Dialkylamino)methyl]acrylamides: Used in the synthesis of smart polymers with dual functionalities
Uniqueness
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
181147-64-8 |
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Molecular Formula |
C8H16N4O |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
N-[4-(hydrazinylmethylideneamino)butyl]prop-2-enamide |
InChI |
InChI=1S/C8H16N4O/c1-2-8(13)11-6-4-3-5-10-7-12-9/h2,7H,1,3-6,9H2,(H,10,12)(H,11,13) |
InChI Key |
OWZKJUWJYBYJJO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCCCN=CNN |
Origin of Product |
United States |
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